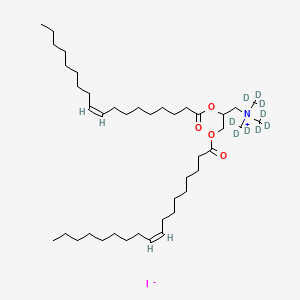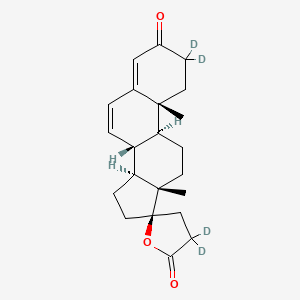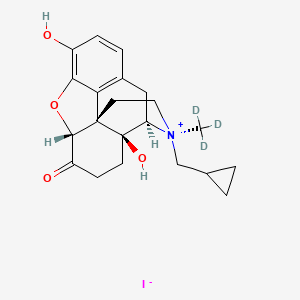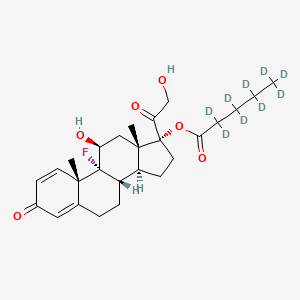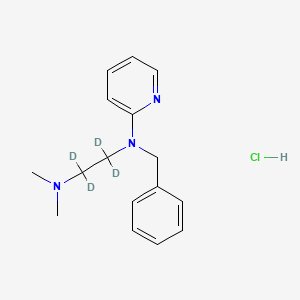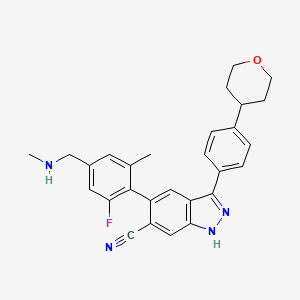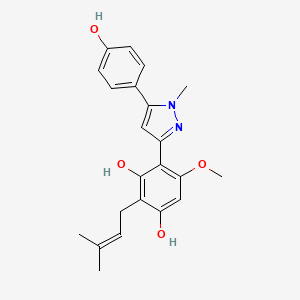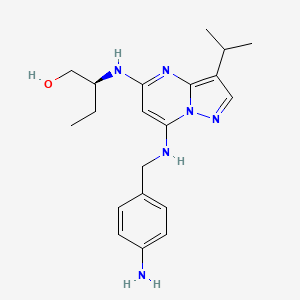
Vanin-1-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanin-1-IN-2 is a chemical compound known for its role as an inhibitor of the enzyme vanin-1. Vanin-1 is a pantetheinase enzyme that hydrolyzes pantetheine into pantothenic acid (vitamin B5) and cysteamine. This enzyme is involved in various physiological processes, including oxidative stress response and inflammation regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vanin-1-IN-2 typically involves the design and synthesis of pyrimidine amide compounds as lead compounds. The synthetic route includes a nucleophilic addition-elimination reaction of pantetheine-derived Weinreb amide under Barbier conditions . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Vanin-1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its activity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of functionalized compounds with diverse properties.
Aplicaciones Científicas De Investigación
Vanin-1-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of vanin-1 and its effects on oxidative stress and inflammation pathways.
Biology: Investigated for its role in modulating cellular redox status and its potential protective effects against oxidative damage.
Mecanismo De Acción
Vanin-1-IN-2 exerts its effects by inhibiting the enzyme vanin-1. This inhibition prevents the hydrolysis of pantetheine into pantothenic acid and cysteamine, thereby modulating the redox status and inflammatory response in cells. The molecular targets involved include the active site of vanin-1, where this compound binds and blocks the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Vanin-1-IN-2 include other vanin-1 inhibitors and pantetheinase inhibitors. These compounds share a common mechanism of action but may differ in their chemical structure and potency.
Uniqueness
This compound is unique due to its specific design and synthesis, which allows for effective inhibition of vanin-1. Its ability to modulate oxidative stress and inflammation pathways makes it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H12N4OS |
|---|---|
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
[2-(pyridin-3-ylmethylamino)pyrimidin-5-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C15H12N4OS/c20-14(13-4-2-6-21-13)12-9-18-15(19-10-12)17-8-11-3-1-5-16-7-11/h1-7,9-10H,8H2,(H,17,18,19) |
Clave InChI |
XXQGGYNRNJTVTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNC2=NC=C(C=N2)C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



